3-Iodo-4-nitropyridine
Overview
Description
3-Iodo-4-nitropyridine is a useful research compound. Its molecular formula is C5H3IN2O2 and its molecular weight is 249.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural and Vibrational Properties
- 3-Iodo-4-nitropyridine derivatives show distinct structural properties, such as crystallizing in a monoclinic structure and displaying unique molecular conformations. These properties are significant in the understanding of molecular interactions and crystal engineering (Ban-Oganowska et al., 2001).
2. Crystal Engineering
- The compound plays a role in crystal engineering, particularly in forming molecular tapes via hydrogen bonds and halogen bonds. This application is crucial for designing complex crystal structures (Saha, Nangia & Jaskólski, 2005).
3. Spectroscopic Analysis
- This compound N-oxide and its derivatives are used in spectroscopic studies to understand molecular behaviors and interactions. These studies include investigating vibrational spectra and electronic spectra, which are critical in chemical analysis and material science (Puszko, 1995).
4. Nonlinear Optics
- Derivatives of this compound are used in the field of nonlinear optics, particularly in the enhancement of second-harmonic generation. This is crucial for applications in photonics and telecommunications (Andreazza et al., 1990).
5. Solvatochromic Indicators
- The compound serves as a solvatochromic indicator, useful in evaluating the hydrogen-bond donor ability of solvents. This application is important in chemical analysis and solvent characterization (Lagalante, Jacobson & Bruno, 1996).
6. Chemical Synthesis
- This compound is integral in facilitating various chemical syntheses, such as arylation and alkylation reactions, contributing to the creation of diverse pyridine compounds (Zhang & Duan, 2011).
7. Nucleophilic Substitution Reactions
- The compound is involved in nucleophilic substitution reactions, a critical process in organic chemistry that contributes to the synthesis of various chemical compounds (Bastrakov et al., 2019).
8. NMR Studies
- NMR studies of this compound derivatives help in understanding the chemical shifts and coupling constants in these molecules, which are fundamental in chemical characterization and analysis (Gerig & Reinheimer, 1969).
Properties
IUPAC Name |
3-iodo-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXQSQPKFWCRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634108 | |
Record name | 3-Iodo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-70-5 | |
Record name | 3-Iodo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.